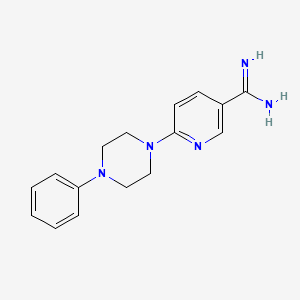

6-(4-Phenylpiperazin-1-yl)nicotinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

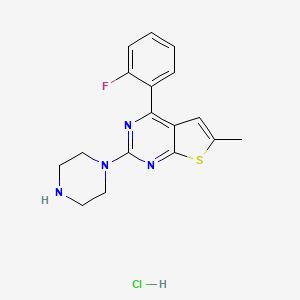

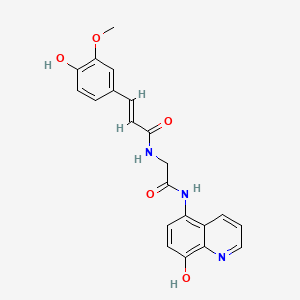

Complement C1s-IN-1 is a potent and selective inhibitor of the complement component C1s, with an IC50 value of 36 nM. It is orally active and capable of crossing the blood-brain barrier . This compound is significant in the field of immunology and therapeutic research due to its ability to modulate the classical complement pathway, which plays a crucial role in immune response and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

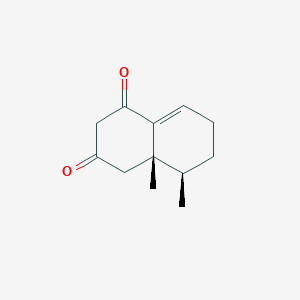

The synthesis of Complement C1s-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity and selectivity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for Complement C1s-IN-1 are not extensively documented in the public domain. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation under Good Manufacturing Practices (GMP) conditions .

Chemical Reactions Analysis

Types of Reactions

Complement C1s-IN-1 primarily undergoes substitution reactions during its synthesis. The compound’s stability and reactivity under various conditions are crucial for its effectiveness as an inhibitor .

Common Reagents and Conditions

Common reagents used in the synthesis of Complement C1s-IN-1 include organic solvents, catalysts, and protective groups to facilitate selective reactions. Conditions such as temperature, pH, and reaction time are optimized to achieve high yield and purity .

Major Products Formed

The major product formed from the synthesis of Complement C1s-IN-1 is the final inhibitor compound itself, characterized by its potent inhibitory activity against the C1s component of the complement system .

Scientific Research Applications

Complement C1s-IN-1 has a wide range of scientific research applications:

Immunology: It is used to study the role of the complement system in immune response and inflammation.

Therapeutics: The compound is being evaluated for its potential in treating autoimmune diseases, inflammatory conditions, and certain types of cancer.

Drug Development: Complement C1s-IN-1 serves as a lead compound for developing new drugs targeting the complement system.

Biological Research: It is used in various in vitro and in vivo studies to understand the molecular mechanisms of complement activation and regulation.

Mechanism of Action

Complement C1s-IN-1 exerts its effects by selectively inhibiting the activated form of the C1s protease, a key component of the classical complement pathway. By binding to C1s, the compound prevents the cleavage of complement components C4 and C2, thereby blocking the formation of the C3 convertase and subsequent complement activation . This inhibition reduces inflammation and tissue damage associated with excessive complement activation .

Comparison with Similar Compounds

Similar Compounds

Riliprubart (SAR445088, BIVV020): Another selective inhibitor of the activated form of C1s, used in the treatment of cold agglutinin disease.

Sutimlimab: An anti-C1s antibody approved for the treatment of cold agglutinin disease.

Uniqueness

Complement C1s-IN-1 is unique due to its small-molecule structure, oral bioavailability, and ability to cross the blood-brain barrier . Unlike antibody-based inhibitors, it offers the advantage of easier administration and potential for broader therapeutic applications .

Properties

Molecular Formula |

C16H19N5 |

|---|---|

Molecular Weight |

281.36 g/mol |

IUPAC Name |

6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C16H19N5/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H3,17,18) |

InChI Key |

UKIJUFIFFKYHSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)